(6-Chloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone
Beschreibung
“(6-Chloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone” is a nitrogen-containing heterocyclic compound featuring a 6-chloropyridine moiety linked to a 4-phenylpiperazine group via a ketone bridge. This structure confers unique physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry. The compound is synthesized through nucleophilic acyl substitution reactions, often involving 6-chloronicotinoyl chloride and substituted piperazines under basic conditions . Key physical properties include a molecular weight of 327.79 g/mol (C₁₇H₁₅ClN₃O), with structural validation via spectroscopic methods such as $ ^1H $ NMR, $ ^{13}C $ NMR, and HRMS .
Eigenschaften
IUPAC Name |
(6-chloropyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c17-15-7-6-13(12-18-15)16(21)20-10-8-19(9-11-20)14-4-2-1-3-5-14/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDYIEVYKBERGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone typically involves the reaction of 6-chloropyridine-3-carboxylic acid with 4-phenylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
In an industrial setting, the production of (6-Chloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the efficiency of the process. The use of automated systems for purification and isolation further enhances the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(6-Chloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine in an organic solvent like acetonitrile.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various nucleophiles replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
(6-Chloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a pharmacological agent due to its interaction with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.
Wirkmechanismus
The mechanism of action of (6-Chloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Moieties
A. (6-Chloropyridin-3-yl)(oxazol-2-yl)methanone (56c)
- Structure : Replaces 4-phenylpiperazine with oxazole.
- Properties : Lower molecular weight (208.60 g/mol, C₉H₅ClN₂O₂) and reduced solubility due to the absence of the basic piperazine group. Exhibits a lower melting point (95–96°C) compared to the target compound .
- Applications : Primarily explored as a synthetic intermediate for hybrid heterocycles .
B. (1H-Benzo[d][1,2,3]triazol-1-yl)(6-chloropyridin-3-yl)methanone (182)
- Structure : Substitutes 4-phenylpiperazine with benzotriazole.
- Synthesis: Prepared via coupling of 6-chloronicotinoyl chloride with 1H-benzotriazole, yielding an electrophilic scaffold for further functionalization .
- Key Data : Melting point 182–184°C; IR spectra confirm C=O stretching at 1680 cm⁻¹, distinct from the target compound’s ketone signature .
Analogues with Modified Piperazine Substituents
A. (4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methanone (1f)
- Structure : Replaces 6-chloropyridine with 4-methoxyphenyl.
- Properties : Enhanced lipophilicity (logP ~2.8) due to the methoxy group. Exhibits moderate acetylcholinesterase (AChE) inhibition (IC₅₀ >50 μM), contrasting with the target compound’s uncharacterized AChE activity .
B. 5-(2-Chlorophenyl)-1,2-oxazol-3-ylmethanone (5c)
- Structure : Incorporates a chlorophenyl-isoxazole group.
- Pharmacology : Potent AChE inhibitor (IC₅₀ = 21.85 μM), suggesting the chlorophenyl group enhances target engagement compared to the 6-chloropyridine variant .
Pharmacologically Active Analogues
A. (1-Phenyl-9H-pyrido[3,4-b]indol-3-yl)(4-phenylpiperazin-1-yl)methanone (7a)
- Structure : Tetrahydro-β-carboline core fused with 4-phenylpiperazine.
- Activity: Demonstrates antiparasitic efficacy against Leishmania infantum (EC₅₀ = 2.8 μM for axenic amastigotes), comparable to miltefosine .
B. (4-Aminopiperidin-1-yl)(6-chloropyridin-3-yl)methanone
- Structure: Replaces 4-phenylpiperazine with 4-aminopiperidine.
- Applications: Used as a kinase inhibitor intermediate; the amino group improves solubility (logS = −3.2) but reduces metabolic stability compared to the target compound .
Comparative Data Table
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Key Biological Activity | Reference |
|---|---|---|---|---|
| (6-Chloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone | 327.79 | Not reported | Uncharacterized | |
| (6-Chloropyridin-3-yl)(oxazol-2-yl)methanone | 208.60 | 95–96 | Synthetic intermediate | |
| (4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methanone | 296.35 | 113–114 | Moderate AChE inhibition | |
| 5-(2-Chlorophenyl)-1,2-oxazol-3-ylmethanone | 353.82 | Not reported | AChE inhibition (IC₅₀ = 21.85 μM) | |
| (1-Phenyl-9H-pyrido[3,4-b]indol-3-yl)(4-phenylpiperazin-1-yl)methanone | 407.47 | Not reported | Antiparasitic (EC₅₀ = 2.8 μM) |
Key Observations
- Electrophilicity vs.
- Piperazine Modifications: 4-Phenylpiperazine improves solubility and CNS penetration, whereas 4-aminopiperidine derivatives prioritize kinase inhibition .
- Biological Gaps : While analogues like 5c and 7a show validated AChE/antiparasitic activity, the target compound’s pharmacological profile remains underexplored, warranting further studies .
Biologische Aktivität
(6-Chloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone, a compound with significant potential in medicinal chemistry, has been studied for its diverse biological activities. This article provides an overview of its synthesis, biological effects, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Synthesis
The compound features a chlorinated pyridine ring and a piperazine moiety, which are known to influence its pharmacological properties. The synthesis typically involves the reaction of 6-chloropyridine with 4-phenylpiperazine under controlled conditions to yield the desired methanone derivative.
Antidepressant Effects
Research indicates that (6-Chloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone acts as a selective serotonin reuptake inhibitor (SSRI). In animal models, it demonstrated significant antidepressant-like effects, comparable to established SSRIs, through increased serotonin levels in the synaptic cleft.
Anticancer Properties
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It showed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent.
The biological activity of (6-Chloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone is primarily mediated through its interaction with neurotransmitter receptors and enzymes involved in neurotransmission:
- Serotonin Receptor Modulation : The compound binds to serotonin receptors, enhancing serotonergic transmission.
- Inhibition of Protein Kinases : It may inhibit specific kinases involved in cancer cell proliferation.
- Membrane Disruption : The antimicrobial activity may stem from its ability to disrupt bacterial cell membranes.
Comparative Analysis
A comparison with similar compounds highlights the unique biological profile of (6-Chloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone:
| Compound Name | Structure | Main Activity | Notes |
|---|---|---|---|
| (1-Methylpiperidin-4-yl)(4-chlorophenyl)methanone | Structure | Antidepressant | Similar mechanism but less potent |
| (4-(4-Fluorophenyl)piperazin-1-yl)methanone | Structure | Antidepressant | Fluorine substituent alters receptor affinity |
Case Studies
- Antidepressant Efficacy : A study involving a rat model demonstrated that administration of the compound resulted in a significant reduction in depressive-like behaviors compared to control groups, with a notable increase in serotonin levels.
- Cytotoxicity Assessment : In vitro assays conducted on MCF7 (breast cancer) and A549 (lung cancer) cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
